molecular formula C10H15N3O3 B15150255 Tert-butyl 2,3-dihydropyrazolo[5,1-b][1,3]oxazol-6-ylcarbamate

Tert-butyl 2,3-dihydropyrazolo[5,1-b][1,3]oxazol-6-ylcarbamate

Cat. No.: B15150255
M. Wt: 225.24 g/mol
InChI Key: OXPSBJAVPIUEDF-UHFFFAOYSA-N
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Description

Tert-butyl 2,3-dihydropyrazolo[5,1-b][1,3]oxazol-6-ylcarbamate is a heterocyclic compound that features both pyrazole and oxazole rings

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

tert-butyl N-(2,3-dihydropyrazolo[5,1-b][1,3]oxazol-6-yl)carbamate

InChI

InChI=1S/C10H15N3O3/c1-10(2,3)16-9(14)11-7-6-8-13(12-7)4-5-15-8/h6H,4-5H2,1-3H3,(H,11,12,14)

InChI Key

OXPSBJAVPIUEDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN2CCOC2=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2,3-dihydropyrazolo[5,1-b][1,3]oxazol-6-ylcarbamate typically involves the formation of the pyrazole and oxazole rings followed by their fusion. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of tert-butyl carbamate with a suitable dihydropyrazole derivative in the presence of a base can lead to the formation of the desired compound. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,3-dihydropyrazolo[5,1-b][1,3]oxazol-6-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Tert-butyl 2,3-dihydropyrazolo[5,1-b][1,3]oxazol-6-ylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Tert-butyl 2,3-dihydropyrazolo[5,1-b][1,3]oxazol-6-ylcarbamate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2,3-dihydropyrazolo[5,1-b][1,3]oxazol-6-ylcarbamate is unique due to its fused pyrazole and oxazole rings, which confer distinct chemical and physical properties

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